3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide
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Overview
Description
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide is an organic compound with a complex structure that includes a cyanophenyl group, an isoxazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group and isoxazole ring can participate in binding interactions, while the propanamide moiety may influence the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(4-cyanophenyl)-N-(3-(isoxazol-4-yl)propyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(4-cyanophenyl)-N-(3-(isoxazol-4-yl)propyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-(4-cyanophenyl)-N-(3-(isoxazol-4-yl)propyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanophenyl group, isoxazole ring, and propanamide moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-10-14-5-3-13(4-6-14)7-8-16(20)18-9-1-2-15-11-19-21-12-15/h3-6,11-12H,1-2,7-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHHLBAQSBWKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCCC2=CON=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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